Maraviroc is a synthetic molecule classified as a CCR5 antagonist, specifically designed to block the entry of the Human Immunodeficiency Virus type 1 (HIV-1) into CD4+ T-cells. [, ] This molecule plays a crucial role in scientific research, particularly in understanding HIV-1 infection mechanisms and exploring potential therapeutic targets.
Maraviroc interacts with the CCR5 receptor, forming stable hydrogen bonds with specific residues: Tyrosine 37 (Tyr37(1.39)), Tyrosine 251 (Tyr251(6.51)), and Glutamic acid 283 (Glu283(7.39)). [] Molecular dynamics simulations reveal that the carboxamide moiety within the Maraviroc structure exhibits greater flexibility compared to its tropane group when bound to the CCR5 receptor pocket. [] This flexibility influences Maraviroc's dissociation from the receptor, following a pathway dictated by negative electrostatic potential. [] Notably, three distinct binding pockets are identified during the dissociation process of Maraviroc from the CCR5 receptor. []
Maraviroc acts as an allosteric antagonist of the CCR5 receptor, a protein found on the surface of certain immune cells, including CD4+ T-cells. [, , , , ] HIV-1 utilizes CCR5 as a co-receptor, along with the primary CD4 receptor, to gain entry into host cells. [] By binding to CCR5, Maraviroc prevents HIV-1 from attaching to and entering these cells, thus inhibiting viral replication. [, ]
This mechanism of action is distinct from other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors and protease inhibitors, which target different stages of the HIV-1 lifecycle. [] Notably, Maraviroc's activity is specific to HIV-1 strains that utilize CCR5 for entry (CCR5-tropic) and has little to no effect on viruses that use the CXCR4 co-receptor (CXCR4-tropic). [, ]
Coreceptor Usage Determination: Maraviroc serves as a valuable tool in research aimed at determining HIV-1 coreceptor usage, commonly referred to as "tropism." [] Due to its specific activity against CCR5-tropic viruses, Maraviroc can be employed to distinguish between viruses that use CCR5 and those that use CXCR4. [, ]
HIV-1 Persistence Studies: In individuals with HIV-1 infection undergoing suppressive antiretroviral therapy but experiencing suboptimal CD4+ T-cell recovery, Maraviroc is utilized to investigate the impact of CCR5 antagonism on viral persistence. [] This application helps researchers understand factors influencing CD4+ T-cell recovery and potential strategies to enhance immune reconstitution in HIV-infected individuals.
Drug Resistance Studies: The emergence of HIV-1 resistance to antiretroviral drugs is a significant concern in HIV treatment. [, , , , ] Maraviroc is used in research to study the development and mechanisms of resistance to CCR5 antagonists. [, ] Understanding these mechanisms is critical for developing strategies to prevent or overcome resistance, thus improving the long-term effectiveness of CCR5 antagonists.
HIV-1 Transmission Studies: Maraviroc's ability to concentrate in cervicovaginal fluid and vaginal tissue has made it a valuable tool in preclinical studies evaluating its potential as a topical microbicide for HIV-1 prevention. [, ] High concentrations of Maraviroc in these compartments could potentially block HIV-1 transmission at the mucosal level. []
Immune Modulation Studies: Beyond its antiviral effects, Maraviroc demonstrates immunomodulatory properties. [, , ] Research utilizing Maraviroc investigates its effects on various immune cell populations and their function. [, ]
T Cell Activation Studies: Maraviroc has been shown to modulate T cell activation, a key process in the pathogenesis of HIV-1 infection. [, ] Research utilizes Maraviroc to explore the mechanisms by which CCR5 antagonism affects T cell activation and its potential implications for controlling HIV-1 replication and immune dysregulation.
Inflammation Research: Maraviroc exhibits anti-inflammatory effects in various experimental models. [, ] Research investigates its potential to reduce inflammation associated with HIV-1 infection and other inflammatory conditions, exploring the role of CCR5 in inflammatory processes.
Opioid Abuse Research: Recent research indicates a potential therapeutic use for Maraviroc in treating opioid abuse. [] This is based on its ability to interfere with the rewarding properties of opioids, potentially by targeting the CCR5/μ-opioid receptor heterodimerization. []
Cancer Research: Preliminary studies suggest a potential role for Maraviroc in cancer treatment, particularly in breast cancer bone metastasis. [] Research explores its ability to inhibit the growth and spread of cancer cells, potentially through its effects on CCR5 signaling pathways.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: